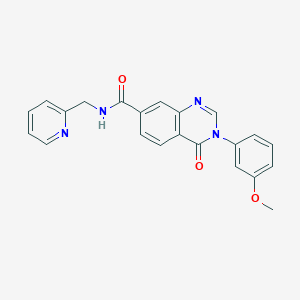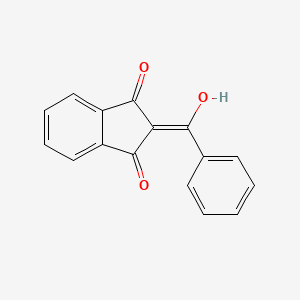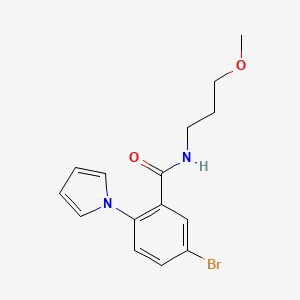![molecular formula C21H22N4O3 B12169695 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12169695.png)
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the benzofuran ring through an intramolecular Friedel–Crafts reaction . The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes . The final step involves coupling the benzofuran and triazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-5-carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Benzofuran-5-carboxylic acid.
Reduction: Corresponding amines from the triazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, modulating their activity . The triazole ring may also play a role in binding to biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-5-yl derivatives: These compounds share the benzofuran core and exhibit similar chemical properties.
Triazole derivatives: Compounds with triazole rings are known for their diverse biological activities.
Methoxybenzyl derivatives: These compounds are often used in medicinal chemistry for their pharmacological properties.
Uniqueness
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C21H22N4O3/c1-27-17-6-2-15(3-7-17)13-19-22-21(25-24-19)23-20(26)9-5-14-4-8-18-16(12-14)10-11-28-18/h2-4,6-8,12H,5,9-11,13H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
WFEKKYTYRQVPCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12169615.png)
![2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B12169618.png)
![2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12169627.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12169629.png)
![1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]-](/img/structure/B12169635.png)



![2-(2-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12169665.png)

![2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B12169679.png)



